molecular formula C9H10ClNO4S B1628836 2-Chloro-5-(ethylsulfamoyl)benzoic acid CAS No. 74138-29-7

2-Chloro-5-(ethylsulfamoyl)benzoic acid

Cat. No.: B1628836
CAS No.: 74138-29-7
M. Wt: 263.7 g/mol
InChI Key: HWAKXAIIYRBOCH-UHFFFAOYSA-N
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Description

2-Chloro-5-(ethylsulfamoyl)benzoic acid: is an organic compound with the molecular formula C₉H₁₀ClNO₄S It is a derivative of benzoic acid, characterized by the presence of a chloro group, an ethylamino group, and a sulfonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(ethylsulfamoyl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-5-chlorosulfonylbenzoic acid.

    Reaction with Ethylamine: The chlorosulfonyl group is reacted with ethylamine to form the ethylamino sulfonyl derivative.

    Purification: The product is then purified through recrystallization or other suitable methods to obtain the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions under specific conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Sulfonic acids or sulfonates.

    Reduction Products: Amines or alcohols.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural features.

Medicine:

    Pharmaceuticals: Investigated for its potential use in drug development, particularly in anti-inflammatory and antimicrobial agents.

Industry:

    Dyes and Pigments: Used in the synthesis of dyes and pigments due to its aromatic structure.

    Polymers: Incorporated into polymeric materials to enhance their properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(ethylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. The chloro and sulfonyl groups can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The ethylamino group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Chloro-5-[(methylamino)sulfonyl]benzoic acid
  • 2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid
  • 2-Chloro-5-[(phenylamino)sulfonyl]benzoic acid

Comparison:

  • Structural Differences: The primary difference lies in the substituent attached to the sulfonyl group (ethyl, methyl, isopropyl, phenyl).
  • Reactivity: The reactivity of these compounds can vary based on the nature of the substituent, affecting their chemical and biological properties.
  • Applications: While all these compounds may have similar applications, the specific substituent can influence their effectiveness and suitability for particular uses.

Properties

CAS No.

74138-29-7

Molecular Formula

C9H10ClNO4S

Molecular Weight

263.7 g/mol

IUPAC Name

2-chloro-5-(ethylsulfamoyl)benzoic acid

InChI

InChI=1S/C9H10ClNO4S/c1-2-11-16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5,11H,2H2,1H3,(H,12,13)

InChI Key

HWAKXAIIYRBOCH-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was synthesised according to the procedure described for 2-Chloro-5-methylsulfamoyl-benzoic acid from 2-Chloro-5-sulfino-benzoic acid and ethylamine and obtained in 78% yield. MS (m/e): 262.2 (MH−, 100%).
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Yield
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Synthesis routes and methods II

Procedure details

5-(N-Ethylsulfamoyl)-isatoic anhydride, which is to be used as the starting material, can be obtained, for example, in a manner analogous to that described in Example 1, using 2-chloro-5-chlorosulfonyl-benzoic acid as the starting material, the product being obtained via 5-(N-ethylsulfamoyl)-2-chloro-benzoic acid with a melting point of 186°-190° and 5-(N-ethylsulfamoyl)-anthranilic acid with a melting point of 190°-192°; the product melts at 253°-255°.
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5-(N-Ethylsulfamoyl)-isatoic anhydride
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